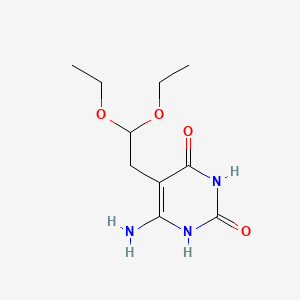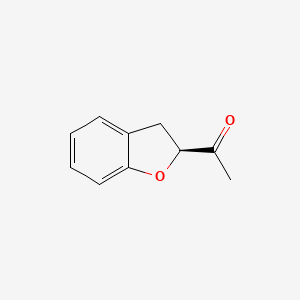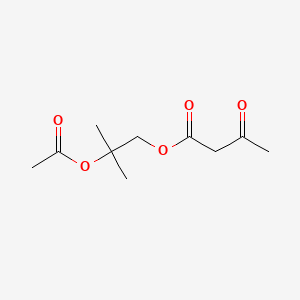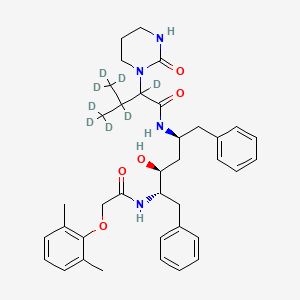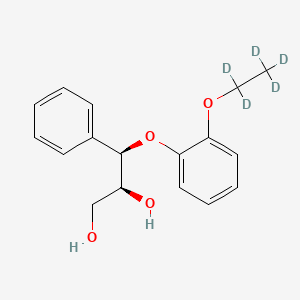
(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-1,2-dihydroxy-3-phenylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-1,2-dihydroxy-3-phenylpropane” is a chemical compound with diverse applications in scientific research . It has a molecular weight of 293.37 and a molecular formula of C17H15D5O7 . This compound is a labeled intermediate in the synthesis of Reboxetine .
Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its properties and applications . The SMILES representation of the molecule is[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[[email protected]]([[email protected]@H](O)CO)C1=CC=CC=C1 . Physical And Chemical Properties Analysis
The compound is soluble in Dichloromethane, Ethyl Acetate, and Methanol . It should be stored at -20° C . More detailed physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Novel Brominated Flame Retardants
Research into novel brominated flame retardants (NBFRs) focuses on their occurrence in indoor air, dust, consumer goods, and food. This review underscores the necessity for comprehensive studies on the occurrence, environmental fate, and toxicity of NBFRs due to their increasing application and potential risks. Large knowledge gaps exist for many NBFRs, indicating the need for enhanced analytical methods and further research on their impacts on indoor environments and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Oral Bioavailability and Beneficial Effects of Resveratrol
The review on resveratrol (RSV) covers its natural occurrence, low bioavailability despite its lipophilic nature, and various strategies employed to enhance its pharmacokinetic characteristics. These strategies include nanoencapsulation and the development of synthetic derivatives with modifications intended to improve absorption and membrane transport. Although promising, further in vivo studies are required to substantiate these findings and their potential clinical applications (Chimento et al., 2019).
Chronic Ecotoxicity of Nonylphenol Ethoxylates
This analysis highlights the widespread use of nonylphenol ethoxylates (NPE) and their degradation intermediates such as nonylphenol (NP), which pose significant environmental and health risks. The review emphasizes the importance of understanding the chronic values of higher and lower mole NPEs and NP for assessing their hazard. The findings support the need for stringent environmental regulations and further investigation into their effects on ecosystems and human health (Staples et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
(2S,3R)-3-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-3-phenylpropane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17-19H,2,12H2,1H3/t14-,17+/m0/s1/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHMFDVTMXNQSJ-CKUYCTKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@H](C2=CC=CC=C2)[C@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-[2-(1,1,2,2,2-Pentadeuterioethoxy)phenoxy]-3-phenylpropane-1,2-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

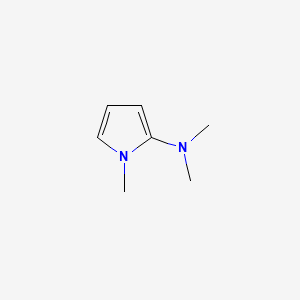


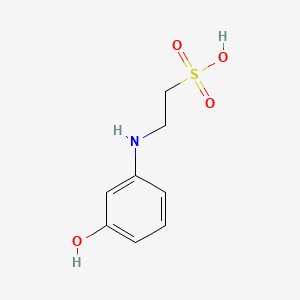
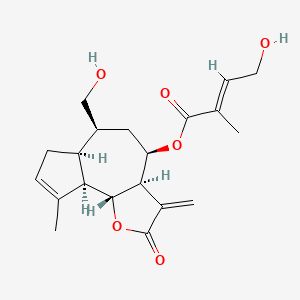
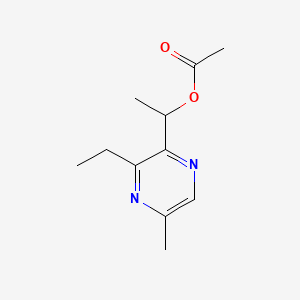
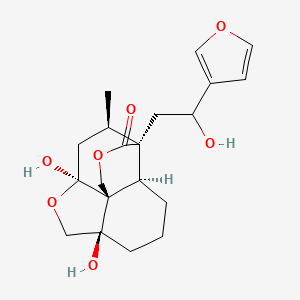
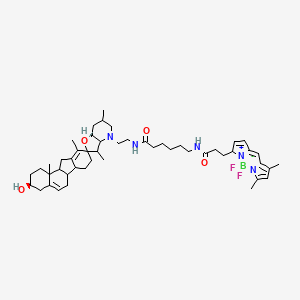
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)
